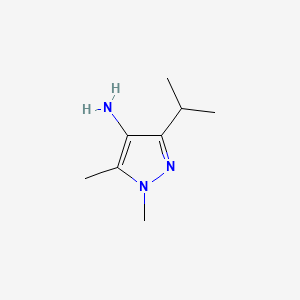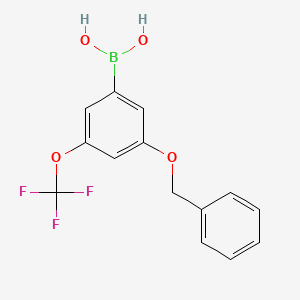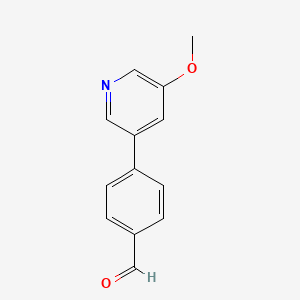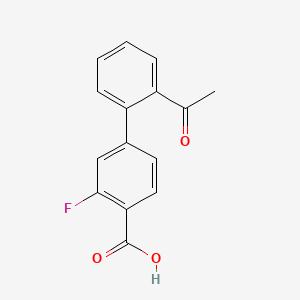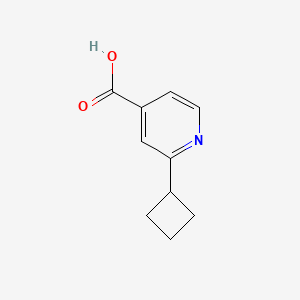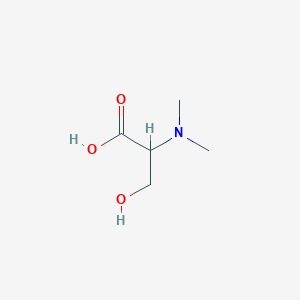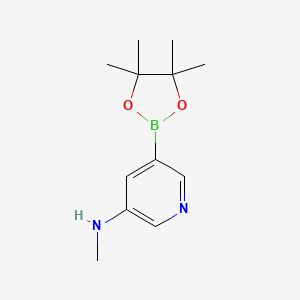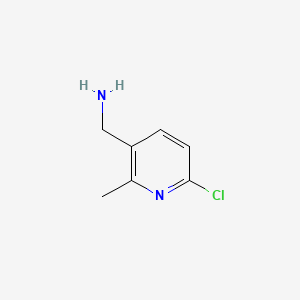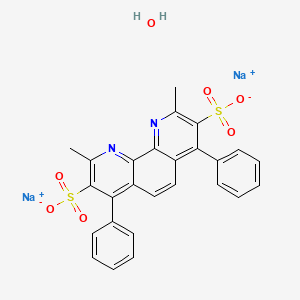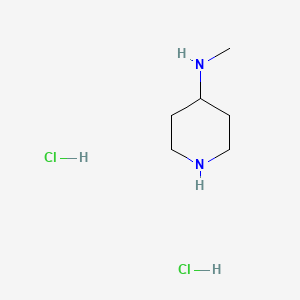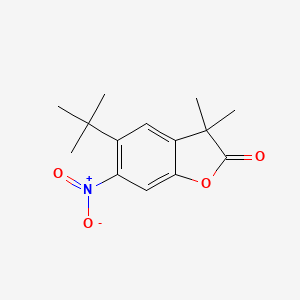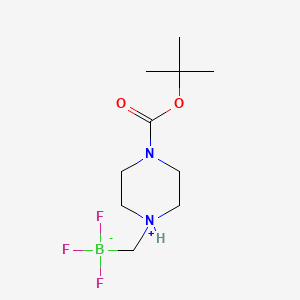
(4-Boc-1-pipérazinium-1-ylméthyl)trifluoroborate sel interne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is a chemical compound with the molecular formula C10H20BF3N2O2. This compound is notable for its unique structure, which includes a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoroborate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with tert-butyl chloroformate to introduce the Boc protecting group, forming 4-Boc-piperazine.
Introduction of the Trifluoroborate Group: The Boc-protected piperazine is then reacted with a boron trifluoride source, such as boron trifluoride etherate, in the presence of a suitable base like potassium carbonate. This step introduces the trifluoroborate group, resulting in the formation of the internal salt.
Industrial Production Methods
Industrial production of (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free piperazine derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is typically used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a halogenated piperazine derivative, while hydrolysis would produce the free piperazine.
Mécanisme D'action
The mechanism by which (4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt exerts its effects depends on its specific application. In chemical reactions, the trifluoroborate group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the piperazine ring can interact with various molecular targets, such as neurotransmitter receptors and enzymes, influencing their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Boc-piperazine): This compound lacks the trifluoroborate group and is primarily used as a protecting group in organic synthesis.
(4-Boc-1-piperazinium-1-ylmethyl)boronic acid: Similar to the trifluoroborate internal salt but with a boronic acid group, used in Suzuki coupling reactions.
(4-Boc-1-piperazinium-1-ylmethyl)fluoroborate: Contains a fluoroborate group instead of trifluoroborate, with slightly different reactivity.
Uniqueness
(4-Boc-1-piperazinium-1-ylmethyl)trifluoroborate internal salt is unique due to the presence of both the Boc-protected piperazine and the trifluoroborate group. This combination allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-ium-1-yl]methyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3/q-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMODHXXZBLTZED-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

